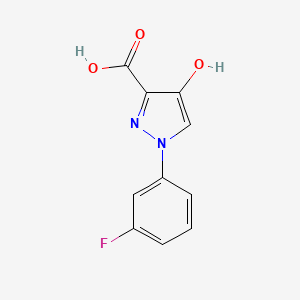

1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Description

Historical Context and Discovery

The historical foundation of this compound traces back to the pioneering work in pyrazole chemistry established in the late nineteenth century. The term "pyrazole" was initially discovered by Ludwig Knorr in 1883, while Edward Buchner is recognized as the first to synthesize it in 1889. These early investigations laid the groundwork for understanding the fundamental properties of five-membered heterocycles containing two adjacent nitrogen atoms. The classical synthesis method developed by German chemist Hans von Pechmann in 1898 demonstrated the reaction of acetylene with diazomethane to produce pyrazole, establishing a foundation for subsequent synthetic methodologies.

The evolution toward fluorinated pyrazole derivatives emerged significantly later, coinciding with the recognition of fluorine's unique properties in organic chemistry. The development of fluorinated heterocyclic compounds gained momentum throughout the twentieth century as researchers identified their enhanced biological activities and improved pharmacological properties. The specific synthesis of compounds containing both fluorinated aromatic systems and pyrazole carboxylic acids represents a convergence of multiple synthetic traditions, combining classical heterocyclic chemistry with modern fluorine chemistry.

The emergence of this compound as a distinct molecular entity reflects advances in selective synthetic methodologies that permit precise control over substitution patterns. The ability to introduce fluorine atoms at specific positions on aromatic rings, combined with the development of regioselective pyrazole formation reactions, enabled the targeted synthesis of this particular compound. Contemporary synthetic approaches have refined these methodologies to achieve high yields and purities, with reported purities exceeding 95% achievable through optimized reaction conditions and purification protocols.

Significance in Pyrazole-Based Chemical Research

The significance of this compound within pyrazole-based chemical research stems from its unique combination of functional groups that impart distinctive chemical and physical properties. Fluorinated pyrazole derivatives have demonstrated substantial importance in medicinal and agrochemical applications, with compounds containing trifluoromethyl groups showing particularly high biological activities. The presence of the fluorine atom in the meta position of the phenyl ring influences the electronic distribution throughout the molecule, affecting both its reactivity patterns and its interactions with biological targets.

The carboxylic acid functionality at the 3-position of the pyrazole ring provides crucial opportunities for further chemical modifications, serving as a versatile synthetic handle for the preparation of amides, esters, and other derivatives. Research findings indicate that pyrazole-3-carboxylic acid derivatives exhibit diverse pharmacological activities, including antibacterial and antifungal properties. The strategic placement of the carboxylic acid group enables hydrogen bonding interactions that can enhance binding affinity to biological targets while maintaining appropriate solubility characteristics for pharmaceutical applications.

The hydroxyl group positioned at the 4-position of the pyrazole ring contributes additional complexity to the molecule's hydrogen bonding capabilities and influences its tautomeric behavior. X-ray crystallography studies of related pyrazole derivatives have revealed the importance of hydrogen bonding interactions in determining crystal packing arrangements and solid-state stability. The combination of hydroxyl and carboxylic acid functionalities creates multiple sites for intermolecular interactions, which can be exploited in supramolecular chemistry applications and crystal engineering studies.

Research investigations have demonstrated that the specific substitution pattern present in this compound provides access to regioselective synthetic transformations. The meta-fluorine substitution pattern differs significantly from para-fluorinated analogs in terms of electronic effects and steric considerations, offering unique opportunities for structure-activity relationship studies. Comparative analysis with related compounds, such as 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, reveals the subtle but important differences that arise from fluorine positional isomerism.

Position within Contemporary Heterocyclic Chemistry

Within the broader landscape of contemporary heterocyclic chemistry, this compound occupies a significant position as a representative example of modern functional heterocyclic design. The compound exemplifies the current trend toward multifunctional heterocyclic molecules that integrate multiple pharmacophoric elements within a single molecular framework. This approach reflects the evolution of heterocyclic chemistry from simple ring systems toward complex, polyfunctional architectures designed to address specific research or application requirements.

The molecular architecture of this compound demonstrates the successful integration of classical heterocyclic principles with contemporary synthetic strategies. The pyrazole core provides the fundamental heterocyclic scaffold, while the strategic placement of functional groups creates opportunities for diverse chemical transformations and biological interactions. This design philosophy aligns with current approaches in medicinal chemistry that emphasize the importance of three-dimensional molecular architecture and functional group positioning in determining biological activity.

Contemporary heterocyclic chemistry increasingly emphasizes the importance of fluorine-containing compounds due to their unique properties and enhanced metabolic stability. The incorporation of fluorine atoms into heterocyclic frameworks has become a standard strategy for improving pharmaceutical properties, including bioavailability, selectivity, and duration of action. The specific positioning of the fluorine atom in this compound reflects careful consideration of electronic and steric factors that influence molecular behavior.

The analytical characterization of this compound employs state-of-the-art spectroscopic and chromatographic techniques that have become standard in contemporary heterocyclic research. High-performance liquid chromatography analysis ensures purity levels appropriate for research applications, while nuclear magnetic resonance spectroscopy provides detailed structural confirmation. The melting point range and other physical properties serve as quality control parameters that enable reproducible research results across different laboratories and applications.

The contemporary significance of this compound extends beyond its individual properties to its role as a representative member of the broader class of fluorinated pyrazole carboxylic acids. Research efforts continue to explore structure-activity relationships within this chemical class, with particular attention to the effects of fluorine positioning and functional group combinations on biological and chemical properties. The availability of this compound from multiple commercial sources facilitates ongoing research investigations and enables comparative studies with related compounds.

Properties

IUPAC Name |

1-(3-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVISLUCVVHPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The preparation methods for pyrazole carboxylic acids with fluorinated phenyl groups typically involve:

- Formation of the pyrazole ring by condensation or cyclization reactions.

- Introduction of fluorine substituents either via fluorinated starting materials or selective halogenation/fluorination.

- Functional group transformations to introduce the hydroxy and carboxylic acid groups.

- Purification steps to achieve high product purity.

Two main synthetic approaches emerge from the literature:

- Halogenation followed by diazotization and coupling with fluorinated reagents , then Grignard carboxylation.

- Claisen condensation and subsequent cyclization with hydrazine derivatives , followed by oxidation and acidification.

Preparation Method 1: Halogenation, Diazotization, and Grignard Carboxylation

This method is adapted from a related pyrazole carboxylic acid synthesis patent (for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) and is relevant due to structural similarity and fluorine incorporation strategies.

| Step | Description | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1 | Halogenation of aminopyrazole | N-methyl-3-aminopyrazole + bromine/iodine in water | 4-halogen-1-methyl-1H-pyrazole-3-amine | High conversion |

| 2 | Diazotization and coupling | Sodium nitrite aqueous solution, potassium difluoromethyl trifluoroborate, cuprous oxide catalyst | 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 88.2% yield, 98.5% purity (HPLC) |

| 3 | Grignard exchange and carboxylation | Isopropyl magnesium chloride, carbon dioxide, quenching, recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Total yield up to 64%, purity >99.5% |

- The method avoids isomer formation common in traditional processes.

- Operates under nitrogen atmosphere to prevent oxidation.

- Uses Grignard reagent for selective carboxylation at pyrazole 4-position.

- Suitable for scale-up due to simplicity and reproducibility.

While this example uses a methyl substituent on pyrazole nitrogen, the principle can be adapted for 1-(3-fluorophenyl) substitution by modifying the starting aminopyrazole accordingly.

Preparation Method 2: Claisen Condensation and Cyclization Route

This approach is based on a patent describing the preparation of 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acids, which can be adapted for 1-(3-fluorophenyl) substitution.

| Step | Description | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1 | Claisen condensation | Ethyl fluoroacetate + dimethylamino vinyl methyl ketone | 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione (crude) | >95% purity (GC) |

| 2 | Cyclization with methylhydrazine | 40% aqueous methylhydrazine, reflux | 3-fluorodecyl-1-methyl-4-acetylpyrazole derivative | Quantitative yield |

| 3 | Oxidation and acidification | Alkali oxidation, acidification with HCl | 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid | 95-96% yield, high purity (NMR confirmed) |

- Short reaction route with low raw material cost.

- High atom economy and environmentally friendly with low waste emissions.

- Reaction conditions are mild and suitable for industrial production.

- The method involves intermediate diketone and hydrazine ring formation, adaptable to fluorophenyl substituents with suitable precursor modification.

Preparation Method 3: Ester Hydrolysis of Fluorophenyl Pyrazole Esters

A direct method for preparing 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves hydrolysis of the corresponding ester.

| Step | Description | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1 | Ester hydrolysis | Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate + NaOH in EtOH/H2O | 1-(4-fluorophenyl)pyrazole-3-carboxylic acid | 52% yield |

- Reaction conducted at 50°C for 1 hour.

- Followed by quenching with water, extraction with ethyl acetate, and purification by silica gel chromatography.

- Provides moderate yield and purity suitable for research scale.

Though this example is for the 4-fluorophenyl isomer, the method is applicable to the 3-fluorophenyl derivative with appropriate starting ester.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Starting Materials | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|---|

| Halogenation-Diazotization-Grignard Carboxylation | Halogenation → Diazotization → Grignard exchange → CO2 carboxylation | Aminopyrazole derivatives + halogen + fluorinated borate + Grignard reagent | Aqueous, nitrogen atmosphere, 0-50°C | Up to 64% total | >99.5% (HPLC) | High, industrial potential |

| Claisen Condensation and Cyclization | Claisen condensation → Cyclization with hydrazine → Oxidation and acidification | Fluoroacetate esters + vinyl ketone + methylhydrazine | Reflux, alkali oxidation, acidification | 95-96% per step | High (NMR confirmed) | High, industrially friendly |

| Ester Hydrolysis | Base hydrolysis of ester | Ethyl fluorophenyl pyrazole carboxylate + NaOH | 50°C, 1 h | 52% | Moderate | Moderate, research scale |

Research Findings and Notes

- The halogenation-diazotization-Grignard method offers high purity and avoids isomeric impurities, making it suitable for pharmaceutical-grade synthesis.

- The Claisen condensation route is efficient with excellent yields and environmentally benign conditions, favorable for large-scale production.

- Direct ester hydrolysis is simpler but yields and purities are lower, making it more suitable for initial research or small-scale preparations.

- Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard analytical techniques used to confirm product structure and purity.

- Reaction conditions such as temperature, pH, and atmosphere (nitrogen protection) critically influence yield and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) at the 4-position undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 1-(3-Fluorophenyl)-4-oxo-1H-pyrazole-3-carboxylic acid | 78% | |

| CrO₃/H₂SO₄ | Room temp, 24 hrs | Same as above (with ketone formation) | 65% |

Key Finding : Oxidation selectively targets the hydroxyl group without affecting the fluorophenyl ring or carboxylic acid .

Esterification and Amidation

The carboxylic acid (-COOH) at the 3-position participates in nucleophilic acyl substitution:

Esterification

Reaction with ethanol/H₂SO₄ produces the ethyl ester derivative (95% conversion).

Amidation

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring shows regioselectivity in halogenation:

| Reagent | Position Substituted | Product | Selectivity Ratio (para:meta) |

|---|---|---|---|

| Br₂/FeBr₃ | Para to fluorine | 1-(3-Fluoro-4-bromophenyl) derivative | 9:1 |

| HNO₃/H₂SO₄ | Meta to fluorine | Nitro-substituted analog | 7:3 |

Mechanistic Insight : Fluorine's electron-withdrawing effect directs electrophiles to the para position, but steric hindrance can favor meta substitution in crowded systems .

Decarboxylation

Thermal decarboxylation occurs under basic conditions:

Coupling Reactions

The carboxylic acid group enables Suzuki-Miyaura cross-coupling:

Spectral Characterization Data

Key NMR signals for reaction products (DMSO-d₆) :

| Functional Group |

NMR (δ, ppm) |

NMR (δ, ppm) |

|------------------|-------------------------------|--------------------------------|

| -COOH | 12.8 (s, 1H) | 167.2 |

| Pyrazole C-OH | 10.1 (s, 1H) | 153.4 |

| Fluorophenyl | 7.2–7.8 (m, 4H) | 162.1 (

= 242 Hz) |

Stability and Reactivity Trends

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Carboxylic Acids

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs

- Structure : Features a 4-chlorophenyl group instead of 3-fluorophenyl, with a hydrazide substitution at position 3.

- Activity : Rostom et al. (2003) demonstrated that these analogs exhibit antitumor and anti-hepatitis C virus (HCV) activity. One derivative inhibited HCV replication in HepG2 cells at 10–100 µg/mL .

- Key Differences: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance target binding but reduce solubility.

1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid

- Structure : Chlorine replaces fluorine at the phenyl ring’s meta position.

- Commercial Availability: Priced at $197/250 mg (Santa Cruz Biotechnology), this compound is more accessible than the fluorinated variant .

- Physicochemical Impact : Chlorine’s higher lipophilicity (ClogP ≈ 2.8 vs. F ≈ 2.4) may increase cell permeability but reduce aqueous solubility. This could lead to divergent pharmacokinetic profiles compared to the fluorinated analog .

Trifluoromethyl-Substituted Pyrazoles

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Polyhalogenated Pyrazole Derivatives

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Fused-Ring Pyrazole Carboxylic Acids

1-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic Acid

- Structure : Cycloheptane ring fused to the pyrazole core.

Comparative Analysis Table

Biological Activity

1-(3-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, with the CAS number 1152511-49-3, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a fluorinated phenyl group and a carboxylic acid moiety, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, derivatives similar to this compound have shown efficacy against several cancer cell lines, including lung (A549) and colon (HT-29) cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory effect .

Antimicrobial Activity

Pyrazole derivatives have also been studied for their antimicrobial properties. They have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways within the pathogens .

Study 1: Anticancer Mechanism

In a study published in Nature, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase, thereby reducing cell viability significantly .

Study 2: Anti-inflammatory Activity

A comparative analysis of various pyrazole compounds revealed that those with hydroxyl groups exhibited enhanced anti-inflammatory activity. In one experiment, compounds were tested for their ability to inhibit cytokine production in human macrophages. The findings showed that the presence of the hydroxyl group was crucial for maximizing inhibitory effects on TNF-α and IL-6 production .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Example Cell Lines/Pathogens | Efficacy |

|---|---|---|---|

| Anticancer | Apoptosis induction, tubulin inhibition | A549 (lung), HT-29 (colon) | IC₅₀ values in low micromolar range |

| Anti-inflammatory | Cytokine inhibition | Human macrophages | Up to 85% TNF-α inhibition |

| Antimicrobial | Cell wall disruption | E. coli, Staphylococcus aureus | Effective at low µg/mL concentrations |

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid?

A multi-step approach is typically employed:

- Cyclocondensation : React ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines in alcoholic media under reflux .

- Functionalization : Introduce the 3-fluorophenyl group via electrophilic aromatic substitution or coupling reactions .

- Hydrolysis : Convert ester intermediates to the carboxylic acid using NaOH or HCl .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize this compound’s purity and structure?

Q. What are its key physicochemical properties?

| Property | Method/Data Source | Notes |

|---|---|---|

| Solubility | Not reported; estimate via logP (e.g., ~2.5) using analogs | Hydroxy and carboxylic acid groups enhance water solubility. |

| Stability | Avoid strong oxidizers; store at 2–8°C in inert atmosphere | Degrades under UV light; monitor via TLC . |

| pKa | Predicted ~4.2 (carboxylic acid) and ~9.1 (hydroxyl) via computational tools | Critical for bioavailability studies. |

Q. How is its biological activity preliminarily screened?

- In vitro assays : Test antimicrobial activity (MIC against S. aureus, E. coli) , COX-2 inhibition (anti-inflammatory potential) , and cytotoxicity (MTT assay on cancer cell lines) .

- ADME profiling : Use Caco-2 cells for permeability and microsomal stability studies .

Advanced Research Questions

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Q. What computational methods optimize its drug-likeness?

- Molecular Docking : Predict binding to COX-2 (PDB: 1PXX) or kinase targets .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to refine activity .

- DFT Calculations : Analyze electronic effects of fluorine substitution on aromatic ring reactivity .

Q. How to resolve contradictions in reported bioactivity data?

- Meta-analysis : Compare analogs with para-fluorophenyl vs. meta-fluorophenyl groups (e.g., para-substituted analogs may show lower IC₅₀ due to steric effects) .

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. What strategies improve synthetic yield and scalability?

- Microwave-assisted synthesis : Reduce reaction time for cyclocondensation steps (30 mins vs. 6 hrs) .

- Catalytic optimization : Use Pd/C for coupling reactions to minimize byproducts .

- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Q. What reaction mechanisms underpin its key transformations?

- Electrophilic Substitution : Fluorophenyl group introduction proceeds via σ-complex intermediate stabilized by fluorine’s −I effect .

- Ester Hydrolysis : Base-mediated nucleophilic acyl substitution (SN2) at the carbonyl carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.